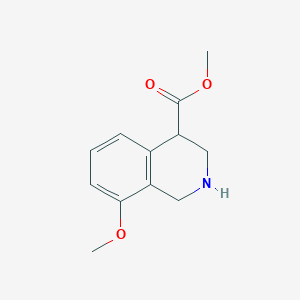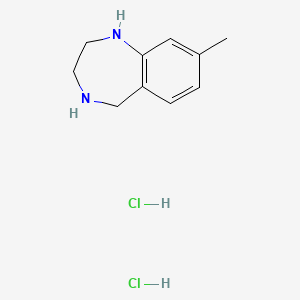![molecular formula C8H13BF3KO B13563762 Potassium trifluoro[3-(2-methoxyethyl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B13563762.png)
Potassium trifluoro[3-(2-methoxyethyl)bicyclo[1.1.1]pentan-1-yl]boranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro[3-(2-methoxyethyl)bicyclo[1.1.1]pentan-1-yl]boranuide is a compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in various chemical reactions and applications. The unique structure of this compound, featuring a bicyclo[1.1.1]pentane core, makes it an interesting subject for research in both organic and inorganic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[3-(2-methoxyethyl)bicyclo[1.1.1]pentan-1-yl]boranuide typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method includes the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro[3-(2-methoxyethyl)bicyclo[1.1.1]pentan-1-yl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the boranuide to its corresponding borane or borohydride forms.
Substitution: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions typically require controlled temperatures and inert atmospheres to prevent side reactions and decomposition .
Major Products
The major products formed from these reactions include boronic acids, boranes, and substituted borates, which have significant applications in organic synthesis and catalysis .
Aplicaciones Científicas De Investigación
Potassium trifluoro[3-(2-methoxyethyl)bicyclo[1.1.1]pentan-1-yl]boranuide has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.
Mecanismo De Acción
The mechanism by which potassium trifluoro[3-(2-methoxyethyl)bicyclo[1.1.1]pentan-1-yl]boranuide exerts its effects involves the interaction of the boron atom with various molecular targets. The trifluoroborate group can participate in coordination chemistry, forming stable complexes with transition metals and other electrophiles. These interactions can modulate the activity of enzymes and other biological molecules, making the compound a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
Potassium trifluoro[3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl]boranuide: This compound has a similar bicyclo[1.1.1]pentane core but with a methoxycarbonyl group instead of a methoxyethyl group.
Potassium trifluoro[3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentan-1-yl]boranuide: This compound features a pentafluoroethyl group, offering different reactivity and applications.
Uniqueness
The uniqueness of potassium trifluoro[3-(2-methoxyethyl)bicyclo[1.1.1]pentan-1-yl]boranuide lies in its specific functional groups, which provide distinct reactivity patterns and applications. The methoxyethyl group enhances its solubility and stability, making it a versatile reagent in various chemical and biological studies .
Propiedades
Fórmula molecular |
C8H13BF3KO |
|---|---|
Peso molecular |
232.09 g/mol |
Nombre IUPAC |
potassium;trifluoro-[3-(2-methoxyethyl)-1-bicyclo[1.1.1]pentanyl]boranuide |
InChI |
InChI=1S/C8H13BF3O.K/c1-13-3-2-7-4-8(5-7,6-7)9(10,11)12;/h2-6H2,1H3;/q-1;+1 |
Clave InChI |
RKQSFEAYVSYWPJ-UHFFFAOYSA-N |
SMILES canónico |
[B-](C12CC(C1)(C2)CCOC)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![{6-Aminospiro[3.3]heptan-2-yl}methanol](/img/structure/B13563689.png)

![2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethan-1-ol](/img/structure/B13563730.png)


![2-chloro-N-{[6-(4-fluorophenoxy)pyridin-3-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B13563749.png)
![1-[(Methylamino)methyl]cyclobutane-1-carbonitrilehydrochloride](/img/structure/B13563753.png)
![N-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide,trifluoroaceticacid](/img/structure/B13563754.png)
![2-[1-(1H-imidazol-1-yl)cyclopropyl]aceticacidhydrochloride](/img/structure/B13563757.png)

